![molecular formula C12H24N2O B13232114 2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13232114.png)
2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide is a chemical compound with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with dimethyl groups and an acetamide moiety. It is primarily used in research and industrial applications due to its specific chemical properties.
Preparation Methods
The synthesis of 2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide typically involves the reaction of 4,4-dimethylcyclohexylamine with N,N-dimethylacetamide under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide has a wide range of applications in scientific research:
Biology: The compound is utilized in biochemical studies to investigate its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects .
Comparison with Similar Compounds
2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide can be compared with other similar compounds, such as:
{2-[(4,4-dimethylcyclohexyl)amino]-2-phenylethyl}dimethylamine: This compound has a similar cyclohexyl structure but includes a phenylethyl group, which may result in different chemical properties and applications.
2-{[(4,4-Dimethylcyclohexyl)acetyl]amino}-4,4-difluorobutanoic acid:
The uniqueness of this compound lies in its specific structure, which imparts unique chemical properties and makes it suitable for various applications in research and industry.
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H24N2O/c1-12(2)7-5-10(6-8-12)13-9-11(15)14(3)4/h10,13H,5-9H2,1-4H3 |
InChI Key |
AEPMPEBDTBZEJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)NCC(=O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


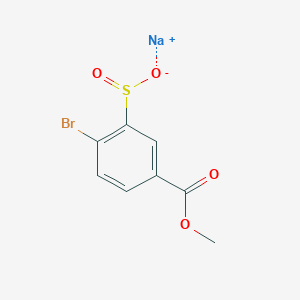
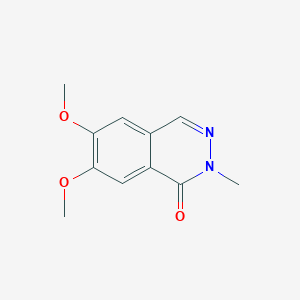
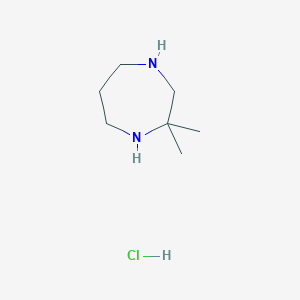

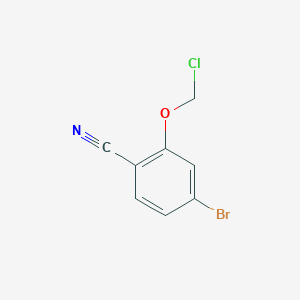
![5-{[(Tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid](/img/structure/B13232072.png)
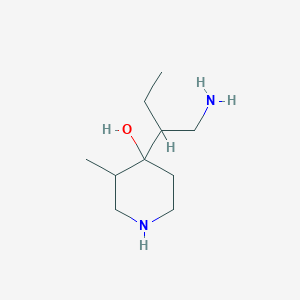


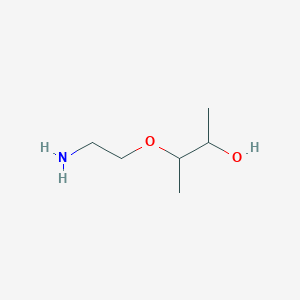

![(1R)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13232103.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13232119.png)

